Benzyl Glycolate's Extended Plasma Half-Life Supports Prodrug and Polymer Design
In a study comparing potential amino acid prodrugs, benzyl glycolate demonstrated significantly greater stability in human plasma compared to its corresponding glycolamide ester. The glycolamide ester (N,N-diethylglycolamide ester of L-tyrosine) underwent rapid enzymatic hydrolysis with a half-life of 0.5 min, whereas the benzyl glycolate ester of L-tyrosine exhibited a much longer half-life of 6 min [1]. This 12-fold increase in half-life quantifies a substantial difference in metabolic stability, which is a critical parameter for sustained-release applications.
| Evidence Dimension | Enzymatic hydrolysis half-life in human plasma at 37°C |
|---|---|
| Target Compound Data | Half-life of 6 minutes for the benzyl glycolate ester of L-tyrosine |
| Comparator Or Baseline | Half-life of 0.5 minutes for the N,N-diethylglycolamide ester of L-tyrosine |
| Quantified Difference | 12-fold longer half-life (6 min vs. 0.5 min) |
| Conditions | Human plasma, 37°C, pH not explicitly stated |
Why This Matters
This quantifiable stability advantage makes benzyl glycolate a superior scaffold for applications requiring prolonged circulation or controlled release, directly influencing selection for prodrug and polymeric biomaterial development.
- [1] Steffansen, B., Mork, N., & Bundgaard, H. (1989). Prodrugs as drug delivery system 95. stability and enzymatic hydrolysis of glycolate glycolamide and alkyl esters of tyrosine. Acta Pharmaceutica Nordica, 1(2), 47-56. View Source
